1-Propanol, 1,2-diphenyl- 1-Propanol, 1,2-diphenyl-
Brand Name: Vulcanchem
CAS No.: 56844-75-8
VCID: VC20535405
InChI: InChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3
SMILES:
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

1-Propanol, 1,2-diphenyl-

CAS No.: 56844-75-8

Cat. No.: VC20535405

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 1,2-diphenyl- - 56844-75-8

Specification

CAS No. 56844-75-8
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1,2-diphenylpropan-1-ol
Standard InChI InChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3
Standard InChI Key VNBGFQGEVUPRIW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Introduction

Structural and Stereochemical Features of Diphenylpropanol Derivatives

Molecular Architecture and Isomerism

Diphenylpropanol isomers differ in the placement of phenyl groups and hydroxyl functionality. For instance:

  • 1,1-Diphenyl-2-propanol (CAS 29338-49-6) features two phenyl groups on the first carbon and a hydroxyl group on the second carbon, yielding the structure (Ph)₂CH-CH₂OH .

  • 1,3-Diphenyl-1-propanol (prepared via methods in CN108017518B) positions phenyl groups on carbons 1 and 3, with a hydroxyl on carbon 1 .

  • 1,2-Diphenyl-1-propanol, the target compound, would theoretically adopt the structure Ph-CH₂-CH(Ph)-OH, though no direct experimental data confirms this configuration.

Stereochemical variations further complicate synthesis. For example, (R)-2-amino-1,1-diphenyl-1-propanol (CAS 78603-93-7) demonstrates how chiral centers influence physicochemical properties, with a melting point of 102–105°C and a boiling point of 407.8±40.0°C .

Comparative Physicochemical Properties

Table 1 summarizes key properties of diphenylpropanol analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1,1-Diphenyl-2-propanol C₁₅H₁₆O212.29N/AN/AN/A
(R)-2-Amino-1,1-diphenyl-1-propanol C₁₅H₁₇NO227.30102–105407.8±40.01.1±0.1
1,3-Diphenyl-1-propanol C₁₅H₁₆O212.29N/AN/AN/A

The absence of melting/boiling point data for 1,1- and 1,3-diphenylpropanols suggests challenges in purification or limited commercial availability.

Synthetic Methodologies for Diphenylpropanol Derivatives

Catalytic Asymmetric Synthesis

The patent CN108017518B details a two-step synthesis of 1,3-diphenyl-1-propanol :

This method highlights the role of chiral catalysts in controlling stereochemistry. Using L-proline produces (1S)-1,3-diphenyl-1-propanol, whereas D-proline yields the (1R)-enantiomer .

Applications and Functional Utility

Pharmaceutical Intermediates

Chiral diphenylpropanols serve as precursors to bioactive molecules. For example, (R)-2-amino-1,1-diphenyl-1-propanol is a building block for antidepressants and antivirals, leveraging its amine functionality for further derivatization .

Materials Science

The rigid phenyl groups in 1,1-diphenyl-2-propanol suggest utility in liquid crystals or polymer additives, where aromatic stacking enhances thermal stability .

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